molecular formula C3H4ClF3O4S2 B1458451 2-Trifluoromethanesulfonylethane-1-sulfonyl chloride CAS No. 1803584-10-2

2-Trifluoromethanesulfonylethane-1-sulfonyl chloride

Cat. No.: B1458451
CAS No.: 1803584-10-2
M. Wt: 260.6 g/mol
InChI Key: FXYGMSFYPJQLHE-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylethane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClF3O4S2. It is known for its high reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of two sulfonyl chloride groups and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethanesulfonylethane-1-sulfonyl chloride typically involves the reaction of trifluoromethanesulfonic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction is carried out under controlled temperature conditions, starting with an ice bath and gradually increasing the temperature to room temperature and then to 40°C. The reaction mixture is stirred for several hours, followed by vacuum distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethanesulfonylethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfinic acids.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and sulfinic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Trifluoromethanesulfonylethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Trifluoromethanesulfonylethane-1-sulfonyl chloride involves its high reactivity towards nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances its electrophilic character, making it a potent reagent for various chemical transformations. The compound can form stable intermediates with nucleophiles, leading to the formation of sulfonamide and sulfonic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonyl chloride (CF3SO2Cl): A related compound with similar reactivity but lacking the additional sulfonyl chloride group.

    Bis(trifluoromethanesulfonyl)imide ((CF3SO2)2NH): Known for its strong acidity and use as a catalyst in various reactions.

    Trifluoromethanesulfonamide (CF3SO2NH2): Used as a reagent and intermediate in organic synthesis.

Uniqueness

2-Trifluoromethanesulfonylethane-1-sulfonyl chloride is unique due to the presence of both trifluoromethyl and sulfonyl chloride groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and materials with specialized properties .

Properties

IUPAC Name

2-(trifluoromethylsulfonyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O4S2/c4-13(10,11)2-1-12(8,9)3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYGMSFYPJQLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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